
1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one involves multiple steps, starting from simple precursors. The process typically includes the formation of a pyridinone ring, followed by bromination and nitration reactions to introduce the respective functional groups. Techniques such as catalysis and controlled reaction conditions are often employed to ensure high yields and selectivity.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the spatial arrangement of atoms, the nature of chemical bonds, and the electronic distribution within the molecule, providing insights into its reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the reactivity of the bromo and nitro groups. These reactions include substitution, addition, and coupling processes, which can be utilized to synthesize a wide range of derivatives with diverse biological and physical properties.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecular structure and intermolecular interactions present in the compound.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the functional groups and the overall molecular framework. Understanding these properties is essential for designing and optimizing synthetic routes and applications.
Concellón, J., Rodríguez‐Solla, H., Concellón, C., García‐Granda, S., & Díaz, M. (2006). Efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI: a new route to 1-bromo-1-nitroalkan-2-ols under very mild conditions. Organic Letters, 8(26), 5979-5982. Link to paper.
Amorim, E. L., Brandão, S., Cavalcanti, C. O., Galdino, S., Pitta, I., & Luu-duc, C. (1992). Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones. Annales Pharmaceutiques Francaises, 50(2), 103-111. Link to paper.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
In the domain of synthetic chemistry, 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one serves as a precursor or intermediate in the synthesis of complex molecules. For instance, Charbonnière, Weibel, and Ziessel (2002) discuss the transformation of bromo to ester functionalities via a carboethoxylation reaction facilitated by low-valent Pd(0), highlighting its utility in ligand design with potential applications in bioconjugation and labeling of biological materials (Charbonnière, Weibel, & Ziessel, 2002). Similarly, Sakakibara et al. (1993) explored the cyanation of heteroaromatic halides, including 3-bromopyridine, using nickel(0) complexes, showcasing the compound's role in synthesizing nitriles from bromopyridines (Sakakibara et al., 1993).
Materials Science Applications
In materials science, the focus on polymers incorporating photolabile groups, such as the o-nitrobenzyl group, is intensifying due to their potential in creating materials with properties that can be altered with light. Zhao et al. (2012) discuss the utilization of o-nitrobenzyl derivatives in polymers for applications ranging from photodegradable hydrogels to thin-film patterning, underscoring the broader potential of nitrobenzyl-based compounds in advanced material design (Zhao, Sterner, Coughlin, & Théato, 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQNHCCIZLULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)
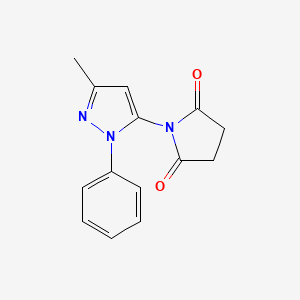
![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)
![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
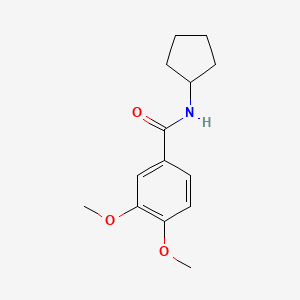
![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
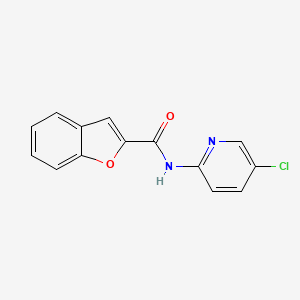
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)
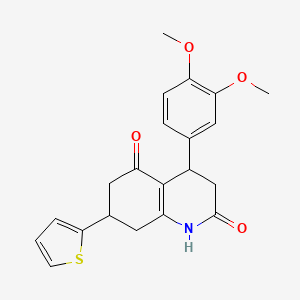
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)
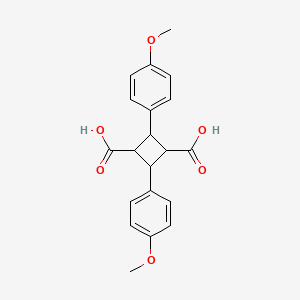
![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)